

(Rac)-Sograzepide: A Comparative Analysis of its Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	(Rac)-Sograzepide	
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(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and highly selective antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R).[1] Extensive research has focused on its therapeutic potential in conditions driven by gastrin, such as certain types of neuroendocrine tumors. A crucial aspect of the preclinical evaluation of any drug candidate is the assessment of its cross-reactivity with other receptors to identify potential off-target effects and to understand its overall safety and specificity profile. This guide provides a comparative overview of the cross-reactivity studies of (Rac)-Sograzepide, presenting available data on its binding affinity to its primary target and other receptors.

Quantitative Analysis of Receptor Binding Affinities

The selectivity of **(Rac)-Sograzepide** for the CCK-B receptor over the closely related cholecystokinin-A (CCK-A) receptor has been well-documented. The following table summarizes the binding affinity data from in vitro studies.



Receptor	Species	Ligand	Assay Type	K_i_ (nM)	IC_50_ (nM)	Selectivit y (CCK- A/CCK-B)
CCK- B/Gastrin	Human (cloned)	[¹²⁵ I]CCK-8	Binding	0.19	-	-
CCK- B/Gastrin	Canine (cloned)	[¹²⁵ I]CCK-8	Binding	0.62	-	-
CCK- B/Gastrin	Rat (brain)	[¹²⁵ I]CCK-8	Binding	0.068	-	4100-fold
CCK-A	Rat (pancreas)	-	Binding	-	502	-

K_i_ (Inhibition Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of the binding affinity of a ligand to a receptor. A lower value indicates a higher affinity.

The data clearly demonstrates the high affinity of **(Rac)-Sograzepide** for the CCK-B receptor across different species. Notably, the affinity for the rat brain CCK-B receptor is over 4000-fold higher than for the rat pancreatic CCK-A receptor, highlighting its significant selectivity.[1]

Comprehensive Off-Target Screening

A comprehensive in vitro pharmacology study was conducted by Cerep (now Eurofins) in July 2013 (report number 100010245) to evaluate the broader cross-reactivity profile of Netazepide. While the full, detailed report is not publicly available, the existence of this study indicates that a thorough assessment of off-target interactions was performed as part of the drug's preclinical development. Such studies typically involve screening the compound against a large panel of receptors, ion channels, transporters, and enzymes to identify any significant binding at concentrations relevant to its therapeutic use. The lack of publicly accessible data from this specific report limits a more extensive comparison in this guide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the binding affinity table.



Radioligand Binding Assays for CCK-B and CCK-A Receptors

Objective: To determine the binding affinity and selectivity of **(Rac)-Sograzepide** for CCK-B and CCK-A receptors.

Materials:

- Test Compound: (Rac)-Sograzepide (YF476)
- Radioligand: [125] Cholecystokinin Octapeptide ([125] CCK-8)
- Membrane Preparations:
 - Rat brain homogenates (for CCK-B)
 - Rat pancreatic homogenates (for CCK-A)
 - Cell membranes from cells expressing cloned human or canine CCK-B receptors
- Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin.
- Glass fiber filters
- Scintillation counter

Procedure:

- Membrane Preparation: Tissues (rat brain or pancreas) are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. For cloned receptors, membranes from cultured cells overexpressing the receptor are used.
- Competitive Binding Assay: A constant concentration of the radioligand ([125]CCK-8) is incubated with the receptor-containing membrane preparation in the presence of varying concentrations of the unlabeled test compound ((Rac)-Sograzepide).



- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.
- Quantification: The amount of radioactivity trapped on the filters is measured using a gamma
 or scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathway and Experimental Workflow

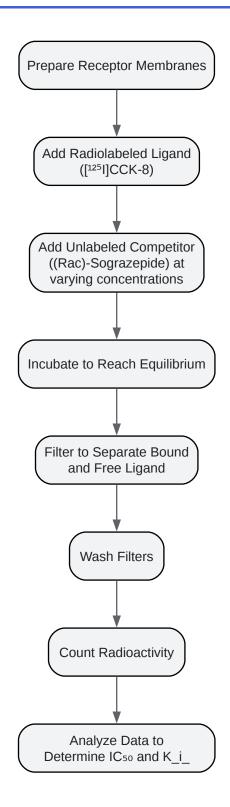
The following diagrams illustrate the signaling pathway of the CCK-B receptor and the general workflow of a competitive binding assay.



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Caption: CCK-B Receptor Signaling Pathway.





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Caption: Competitive Binding Assay Workflow.



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References

- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
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